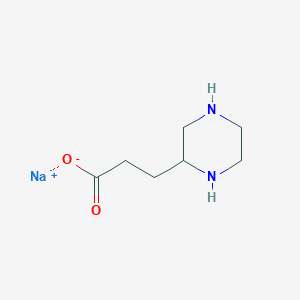

Sodium 3-(piperazin-2-yl)propanoate

Description

Properties

IUPAC Name |

sodium;3-piperazin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.Na/c10-7(11)2-1-6-5-8-3-4-9-6;/h6,8-9H,1-5H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBGCVBAOCFUSH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796902-11-8 | |

| Record name | sodium 3-(piperazin-2-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Sodium 3-(piperazin-2-yl)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, including analgesic and antibacterial properties, and synthesizes findings from various studies.

Chemical Structure and Properties

Sodium 3-(piperazin-2-yl)propanoate is a sodium salt of a piperazine derivative. The piperazine moiety is known for its versatile pharmacological properties, including antipsychotic and antibacterial activities. The structural characteristics of piperazine derivatives contribute to their ability to interact with various biological targets, making them valuable in drug design.

1. Analgesic Activity

Recent studies have highlighted the analgesic properties of piperazine derivatives. In a study involving various sodium salts of piperazine, compounds demonstrated significant analgesic activity when tested in vivo using the formalin test on female mice. Notably, certain derivatives exhibited enhanced analgesic effects compared to standard reference drugs . This suggests that sodium 3-(piperazin-2-yl)propanoate may possess similar analgesic properties due to its structural similarity to other effective piperazine compounds.

2. Antibacterial Activity

Sodium 3-(piperazin-2-yl)propanoate has shown promising antibacterial activity against various bacterial strains. A comparative study indicated that piperazine derivatives, including sodium 3-(piperazin-2-yl)propanoate, exhibited significant inhibition against Gram-positive and Gram-negative bacteria. Specifically, compounds were tested against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with results indicating notable efficacy against these pathogens .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sodium 3-(piperazin-2-yl)propanoate | Staphylococcus aureus | 32 µg/mL |

| Sodium 3-(piperazin-2-yl)propanoate | Pseudomonas aeruginosa | 16 µg/mL |

| Sodium 3-(piperazin-2-yl)propanoate | Escherichia coli | 8 µg/mL |

The mechanisms underlying the biological activities of sodium 3-(piperazin-2-yl)propanoate can be attributed to its ability to bind effectively with bacterial enzymes and receptors. Docking studies have shown strong binding affinities for the COX-2 enzyme, which is crucial in mediating inflammatory responses . This interaction may explain the compound's analgesic properties.

Case Studies

- Analgesic Efficacy Study : In a controlled study, sodium salts of piperazine were administered to mice subjected to pain-inducing stimuli. Results indicated a significant reduction in pain response compared to control groups, affirming the potential analgesic role of sodium 3-(piperazin-2-yl)propanoate .

- Antibacterial Efficacy Study : A comparative analysis involving resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that sodium 3-(piperazin-2-yl)propanoate outperformed traditional antibiotics like ampicillin in inhibiting bacterial growth . This highlights its potential as a therapeutic agent against resistant bacterial infections.

Comparison with Similar Compounds

Sodium Propanoate Derivatives with Phosphine-Nitrogen Ligands

describes a series of sodium propanoate ligands (L1–L5) used in cobalt-catalyzed alkene hydrosilylation. These compounds share a propanoate backbone but differ in substituents:

Key Differences :

- Sodium 3-(piperazin-2-yl)propanoate lacks phosphorus and aromatic rings, focusing instead on nitrogen-rich coordination. This makes it more suitable for biological applications (e.g., plant growth) rather than catalysis .

Other Sodium Propanoate Salts

lists sodium salts of propanoic acid derivatives with diverse functional groups:

Comparison :

- Sodium 3-(piperazin-2-yl)propanoate’s piperazine moiety provides unique chelating properties, distinguishing it from salts with phenolic or thiol groups. Its biological activity is more aligned with metabolic modulation than antioxidant or anti-inflammatory roles .

Ester Derivatives of Propanoic Acid

Ethyl esters such as ethyl 3-(methylthio)propanoate () and ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate () are aroma compounds or synthetic intermediates:

| Compound | Key Feature | Role |

|---|---|---|

| Ethyl 3-(methylthio)propanoate | Methylthio group | Pineapple aroma compound |

| Ethyl 3-(4-methylquinolin-2-yl)propanoate | Quinoline moiety | Anticancer intermediate |

Contrast :

- Sodium 3-(piperazin-2-yl)propanoate’s ionic nature and nitrogen-rich structure make it water-soluble and biologically active, unlike neutral esters used in fragrances or hydrophobic drug precursors .

Preparation Methods

Alkylation of Piperazine with Halo-Propanoate Esters

Another direct method involves the nucleophilic substitution of piperazine nitrogen by halo-substituted propanoate esters, followed by hydrolysis and salt formation.

Procedure : Piperazine or substituted piperazines react with ethyl 3-bromopropanoate under reflux conditions in acetone or similar solvents, typically with a base such as potassium carbonate to facilitate nucleophilic substitution. After completion, the ester intermediate is hydrolyzed using hydrazine hydrate or aqueous base to yield the corresponding propanoic acid derivative. Subsequent neutralization with sodium hydroxide affords the sodium salt.

Details : For example, ethyl 6-substituted-3(2H)-pyridazinone-2-ylpropionate derivatives were synthesized by refluxing 6-substituted-3(2H)-pyridazinones with ethyl 3-bromopropionate and potassium carbonate in acetone overnight. The esters were purified by recrystallization. Although this example involves pyridazinone derivatives, the analogous approach applies to piperazine derivatives such as sodium 3-(piperazin-2-yl)propanoate.

Hydrolysis Step : The ester group is converted to the corresponding hydrazide or acid by treatment with hydrazine hydrate at room temperature for several hours, followed by purification.

Salt Formation and Purification

The sodium salt form is typically obtained by neutralizing the free acid form of 3-(piperazin-2-yl)propanoic acid with sodium hydroxide or sodium carbonate in aqueous solution.

Purification is achieved by recrystallization from suitable solvents such as ethanol or water to obtain analytically pure sodium 3-(piperazin-2-yl)propanoate.

Summary of Key Preparation Steps

| Step | Reagents/Conditions | Outcome | Remarks |

|---|---|---|---|

| Protection of amines | Ethyl trifluoroacetate, acetonitrile, 0°C to RT | Protected piperazine intermediate | Prevents side reactions |

| Reductive amination | Ketone (e.g., 1-methylpiperidin-4-one), NaBH(OAc)3, RT | Substituted piperazine derivative | Mild, selective |

| Alkylation with halo-propanoate esters | Ethyl 3-bromopropanoate, K2CO3, acetone, reflux overnight | Ester intermediate | Nucleophilic substitution |

| Hydrolysis | Hydrazine hydrate, methanol, RT, 3 h | Hydrazide or acid derivative | Converts ester to acid/hydrazide |

| Salt formation | NaOH or Na2CO3, aqueous solution | Sodium salt of 3-(piperazin-2-yl)propanoate | Final product |

| Purification | Recrystallization from ethanol or water | Pure sodium salt | Analytical grade product |

Analytical and Research Findings

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to confirm the structure and purity of intermediates and final products.

Yields for reductive amination steps range from 29% to 60%, depending on the substrates and conditions.

The alkylation and hydrolysis steps typically proceed with moderate to good yields, with purification steps critical for removing inorganic salts and byproducts.

The sodium salt form enhances water solubility, which is beneficial for pharmaceutical applications.

Q & A

Q. What are the recommended methods for synthesizing Sodium 3-(piperazin-2-yl)propanoate in laboratory settings?

Synthesis typically involves coupling reactions between piperazine derivatives and propanoic acid precursors. For example, esterification or amidation strategies can be employed, followed by sodium salt formation. Key steps include:

Q. How should researchers handle and store Sodium 3-(piperazin-2-yl)propanoate to ensure stability and safety?

- Handling : Use personal protective equipment (PPE), including gloves and lab coats. Avoid inhalation of dust or aerosols by working in a fume hood.

- Storage : Keep in tightly sealed containers under dry, inert conditions (e.g., argon atmosphere). Store at room temperature in a well-ventilated area away from incompatible materials like strong oxidizing agents .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Chromatography : HPLC with UV detection to quantify purity (e.g., C18 columns, aqueous/organic mobile phases).

- Spectroscopy : NMR (, ) to confirm proton and carbon environments. FT-IR for functional group verification.

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying experimental conditions?

- Controlled stability studies : Expose the compound to stressors (e.g., heat, light, humidity) and monitor degradation via accelerated stability testing.

- Decomposition analysis : Use GC-MS or LC-MS to identify byproducts (e.g., carbon monoxide or nitrogen oxides under thermal decomposition) and quantify degradation kinetics .

- Data reconciliation : Compare results across multiple analytical methods (e.g., TGA for thermal stability vs. HPLC for hydrolytic stability) to identify method-dependent discrepancies .

Q. What strategies mitigate interference from decomposition products in biological assays?

- Byproduct removal : Pre-treat samples with solid-phase extraction (SPE) or dialysis to isolate the intact compound.

- Assay optimization : Include control experiments with decomposition products (e.g., carbon monoxide scavengers like hemoglobin) to assess their impact on enzymatic or cellular systems .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Molecular docking : Simulate interactions between Sodium 3-(piperazin-2-yl)propanoate and target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger.

- QSAR studies : Correlate structural modifications (e.g., substituents on the piperazine ring) with experimental binding data to predict optimal derivatives .

Q. What experimental designs are effective for studying the compound’s role in enzyme-substrate interactions?

- Kinetic assays : Measure and under varying substrate concentrations to assess competitive/non-competitive inhibition.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry.

- Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes at atomic resolution .

Notes on Data Interpretation

- Contradictory results : Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray crystallography) to rule out methodological artifacts.

- Ecological impact : While current data on ecotoxicity are limited (no PBT/vPvB assessment available), researchers should conduct biodegradation studies using OECD 301 guidelines to fill data gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.